molecular formula C3H3NS2 B018645 5(4H)-Thiazolethione CAS No. 106986-37-2

5(4H)-Thiazolethione

Cat. No.: B018645
CAS No.: 106986-37-2
M. Wt: 117.2 g/mol
InChI Key: HCIWYOYBZDMBNJ-UHFFFAOYSA-N
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Description

5(4H)-Thiazolethione is a heterocyclic compound containing a thiazole ring with a thione group at the 5-position Thiazole rings are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Thiazolethione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-haloketones with thiourea. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5(4H)-Thiazolethione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

5(4H)-Thiazolethione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological pathways.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5(4H)-Thiazolethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic thiazole ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

    Thiazole: A simpler structure without the thione group.

    Benzothiazole: Contains a fused benzene ring, offering different electronic properties.

    Oxazole: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness: 5(4H)-Thiazolethione is unique due to the presence of the thione group, which imparts distinct reactivity and potential biological activity compared to other thiazole derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4H-1,3-thiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NS2/c5-3-1-4-2-6-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIWYOYBZDMBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)SC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601206
Record name 1,3-Thiazole-5(4H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106986-37-2
Record name 1,3-Thiazole-5(4H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1,3-thiazole-5-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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